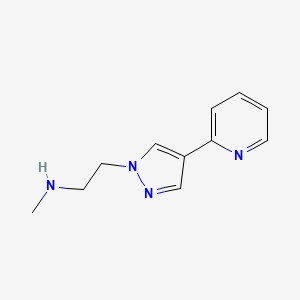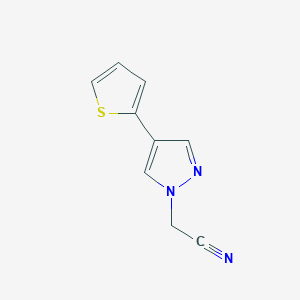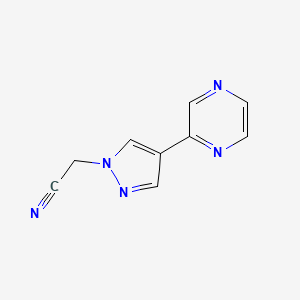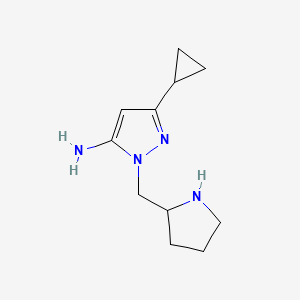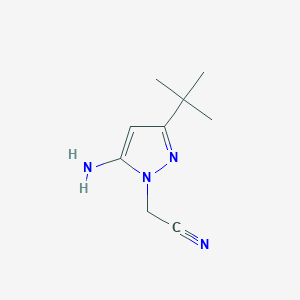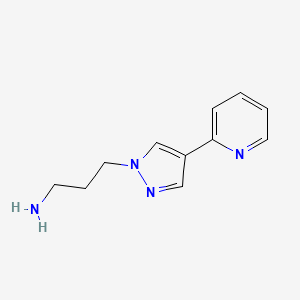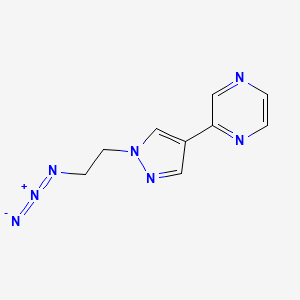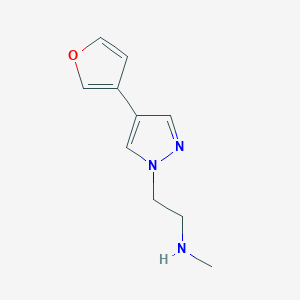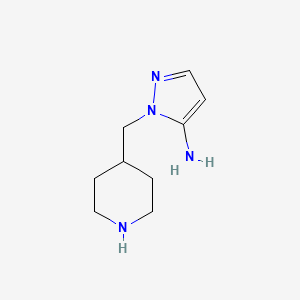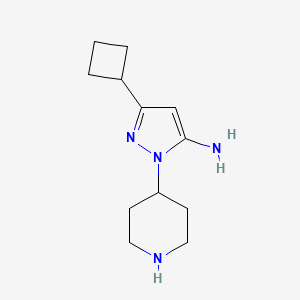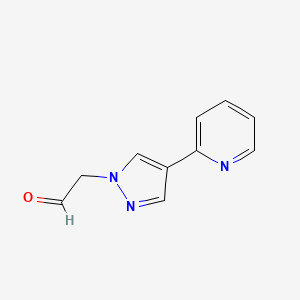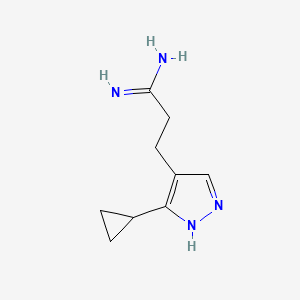
3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide
Vue d'ensemble
Description
3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide (CPPA) is an organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used in various areas, from drug discovery to biochemical and physiological studies. CPPA is a cyclopropyl derivative of pyrazole, a five-membered heterocyclic ring with three nitrogen atoms and one carbon atom. CPPA is a highly active compound, which can be used as a starting material for the synthesis of drugs and other compounds. It has been widely used in laboratory experiments due to its ease of synthesis and its ability to act as a catalyst in various reactions.
Applications De Recherche Scientifique
Activités inhibitrices de DDR1/2
Le composé a montré des activités inhibitrices puissantes contre DDR1/2, qui sont des récepteurs à domaine discoïdine impliqués dans la régulation de l'adhésion cellulaire, de la prolifération et du remodelage du collagène . Cette application est particulièrement pertinente dans le contexte des thérapies antifibrotiques, où l'inhibition de ces récepteurs peut réduire la fibrose et améliorer la réparation tissulaire.
Efficacité antifibrotique
Des études in vivo ont démontré l'efficacité antifibrotique fiable du composé . Cela suggère son utilisation potentielle dans le traitement des maladies fibrotiques, telles que la cirrhose du foie, la fibrose pulmonaire et la fibrose rénale, en ciblant les processus pathologiques sous-jacents qui conduisent à la cicatrisation des tissus.
Propriétés pharmacocinétiques
Le composé présente de bonnes propriétés pharmacocinétiques, indiquant sa pertinence pour un développement pharmaceutique ultérieur . Cela inclut des profils d'absorption, de distribution, de métabolisme et d'excrétion (ADME) favorables, qui sont cruciaux pour le succès d'un agent thérapeutique.
Profil de faible toxicité
Un profilage exhaustif a révélé un profil de faible toxicité pour ce composé . C'est un avantage significatif pour toute application pharmaceutique potentielle, car cela suggère un indice thérapeutique plus élevé et une meilleure tolérance du patient.
Matériaux énergétiques résistants à la chaleur
La recherche indique que les dérivés de ce composé peuvent trouver une application en tant que matériaux énergétiques résistants à la chaleur . Ces matériaux sont précieux dans diverses industries, y compris l'aérospatiale et la défense, pour leur stabilité à des températures élevées.
Implication des kinases dans le contrôle du cycle cellulaire
Le composé est impliqué dans le contrôle du cycle cellulaire, étant essentiel pour la méiose et dispensable pour la mitose . Cette application est cruciale dans la recherche sur le cancer, où la régulation de la division cellulaire est une cible thérapeutique clé.
Mécanisme D'action
Target of Action
The primary targets of 3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide are the Discoidin Domain Receptors (DDRs) . These receptors are potential targets in anti-fibrosis treatment .
Mode of Action
This compound interacts with its targets, the DDRs, by inhibiting their activities . This inhibition is achieved by averting some fibrosis-unrelated kinases, such as RET, AXL, and ALK .
Pharmacokinetics
The compound has demonstrated good pharmacokinetic properties . .
Result of Action
The result of the action of this compound is the inhibition of DDR1/2 activities, which leads to reliable in vivo anti-fibrosis efficacy .
Analyse Biochimique
Biochemical Properties
3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit DDR1/2, which are discoidin domain receptors involved in cellular signaling and fibrosis . The nature of these interactions is primarily inhibitory, which can lead to downstream effects on cellular processes.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of DDR1/2 receptors can lead to reduced fibrosis in cells, which is beneficial in treating conditions like idiopathic pulmonary fibrosis . Additionally, it has low toxicity and good pharmacokinetic properties, making it a promising candidate for therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits the activity of DDR1/2 receptors, which are involved in cellular signaling pathways. This inhibition can lead to changes in gene expression and enzyme activity, ultimately affecting cellular function . The compound’s unique structure allows it to effectively bind to these receptors and modulate their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable and does not degrade quickly, ensuring its long-term efficacy in in vitro and in vivo studies . Long-term exposure to the compound has shown sustained effects on cellular function, particularly in reducing fibrosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits DDR1/2 receptors without causing significant toxicity . At higher doses, there may be threshold effects and potential adverse effects, although these are generally minimal . The compound’s therapeutic window is broad, making it suitable for various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed efficiently. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . This efficient transport and distribution are crucial for its therapeutic effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound exerts its effects precisely where needed, enhancing its therapeutic potential.
Propriétés
IUPAC Name |
3-(5-cyclopropyl-1H-pyrazol-4-yl)propanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-8(11)4-3-7-5-12-13-9(7)6-1-2-6/h5-6H,1-4H2,(H3,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYDTXNYPBPCTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2)CCC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



